1,2-Difluoropropane

Global Warming Potential Refrigerant Environmental Impact HFC Climate Metrics

1,2-Difluoropropane (CAS 62126-90-3, also designated HFC-272ea or R-272ea) is a C3 hydrofluorocarbon (HFC) with molecular formula C3H6F2 and molecular weight 80.08 g/mol. As a vicinal difluorinated propane derivative bearing fluorine atoms on adjacent carbons (1- and 2-positions), this compound exists as a colorless liquid with estimated boiling point of 16.72°C and melting point of -104.8°C.

Molecular Formula C3H6F2
Molecular Weight 80.08 g/mol
CAS No. 62126-90-3
Cat. No. B3031682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Difluoropropane
CAS62126-90-3
Molecular FormulaC3H6F2
Molecular Weight80.08 g/mol
Structural Identifiers
SMILESCC(CF)F
InChIInChI=1S/C3H6F2/c1-3(5)2-4/h3H,2H2,1H3
InChIKeyOFHQVNFSKOBBGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Difluoropropane (HFC-272ea, CAS 62126-90-3) Technical Procurement Baseline


1,2-Difluoropropane (CAS 62126-90-3, also designated HFC-272ea or R-272ea) is a C3 hydrofluorocarbon (HFC) with molecular formula C3H6F2 and molecular weight 80.08 g/mol [1]. As a vicinal difluorinated propane derivative bearing fluorine atoms on adjacent carbons (1- and 2-positions), this compound exists as a colorless liquid with estimated boiling point of 16.72°C and melting point of -104.8°C . Its computed properties include XLogP3-AA of 1.3, zero hydrogen bond donors, and a topological polar surface area of 0 Ų, reflecting its non-polar character [1]. The compound is commercially available in research quantities, typically at purities of 95% or 97% , and is recognized under ASHRAE refrigerant designation R-272ea within the broader fluoropropane class.

Why 1,2-Difluoropropane (HFC-272ea) Cannot Be Generically Substituted by Other C3H6F2 Isomers


Substituting 1,2-difluoropropane with other C3H6F2 constitutional isomers (e.g., 1,1-difluoropropane, 1,3-difluoropropane, or 2,2-difluoropropane) will yield quantitatively different environmental impact, flammability behavior, and thermodynamic properties that directly affect formulation performance and regulatory compliance. The position of fluorine substitution on the propane backbone determines atmospheric lifetime, radiative efficiency, and consequently global warming potential (GWP)—a critical procurement criterion under fluorinated gas regulations [1]. Furthermore, the F-atom distribution dictates burning velocity and flame propagation characteristics in air, a decisive safety parameter for refrigerant and blowing agent applications where flammability classification influences handling protocols and equipment design [2]. Even among isomers with identical molecular mass, ab initio thermodynamic calculations reveal distinct enthalpies of formation that impact thermal stability and reaction energetics [3]. Procurement specifications that treat difluoropropanes as interchangeable risk non-compliance with GWP thresholds and unanticipated flammability hazards.

Quantitative Differentiation Evidence: 1,2-Difluoropropane (HFC-272ea) vs. C3H6F2 Constitutional Isomers


GWP100 of 16 vs. 480 vs. 5: Environmental Impact Stratification Among C3H6F2 Isomers

1,2-Difluoropropane (HFC-272ea) exhibits a 100-year Global Warming Potential (GWP100) of 16, derived from a total tropospheric lifetime of 0.38 years and a radiative efficiency (RE) of 0.055 W m⁻² ppb⁻¹ [1]. This value is approximately 30-fold lower than the GWP100 of 480 for its structural isomer 2,2-difluoropropane (HFC-272ca, 9-year atmospheric lifetime), yet approximately 3-fold higher than the GWP100 of 5 for 1,3-difluoropropane (HFC-272fa, 0.19-year atmospheric lifetime) [1]. This stratification within the difluoropropane isomer family demonstrates that fluorine substitution pattern—not merely molecular formula—governs environmental persistence and radiative forcing.

Global Warming Potential Refrigerant Environmental Impact HFC Climate Metrics

Maximum Burning Velocity of 21.2 cm s⁻¹: Flammability Ranking Among Fluoropropane Isomers

The maximum burning velocity (Su) of 2,2-difluoropropane (HFC-272ca, the constitutional isomer of 1,2-difluoropropane) was measured as 21.2 cm s⁻¹ at room temperature and initial pressures of 80–107 kPa over a wide range of HFC/air concentrations [1]. In contrast, 1,3-difluoropropane (HFC-272fa) exhibited a significantly higher maximum Su of 31.9 cm s⁻¹—a 50.5% increase in flame propagation speed [1]. For broader context, 1-fluoropropane (HFC-281fa) and 2-fluoropropane (HFC-281ea) showed maximum Su values of 35.0 and 31.8 cm s⁻¹, respectively, while 1,1,1-trifluoropropane (HFC-263fb) demonstrated substantially lower flammability at 14.5 cm s⁻¹ [1]. The study concluded that F-atom distribution within the molecule—specifically the presence and position of CF₃, CF₂, and CF groups—critically determines burning velocity, with inhibition efficiency decreasing in the order CF₃ > CF₂ > CF [1].

Burning Velocity Flammability Classification Refrigerant Safety

Enthalpy of Formation ΔHf°298 = -109.75 kcal/mol: Thermodynamic Differentiation from 1,1-Difluoropropane

Ab initio G2MP2 composite calculations yield a standard enthalpy of formation (ΔHf°298) of -109.75 kcal/mol for 1,2-difluoropropane, positioning it intermediate between its structural isomer 1,1-difluoropropane (ΔHf°298 = -123.66 kcal/mol, a 13.91 kcal/mol more exothermic value) and the monofluorinated analog 1-fluoropropane (ΔHf°298 = -67.37 kcal/mol) [1]. This 13.91 kcal/mol enthalpy differential between the 1,2- and 1,1-difluoro isomers—despite identical molecular formula and mass—reflects fundamentally different bond energetics and molecular stability profiles. The study further reports calculated values across eight fluorinated propanes, establishing a quantitative thermochemical ladder that enables predictive assessment of compound stability [1].

Enthalpy of Formation Thermochemistry Ab Initio Thermodynamic Properties

Vapor Pressure at 25°C = 20.8 psia (143 kPa): Engineering Parameter Comparison Among HFCs

At 25°C, 1,2-difluoropropane (HFC-272ea) exhibits a vapor pressure of 20.8 psia (approximately 143 kPa), as documented in refrigerant composition patent literature [1]. This value places HFC-272ea in a distinct pressure regime relative to other C3 HFCs: it is approximately 40% lower than HFC-272ca (34.5 psia / 238 kPa) and approximately 21% lower than HFC-272fb (26.5 psia / 182 kPa) [1]. This vapor pressure hierarchy directly influences compressor suction/discharge pressures, evaporator and condenser sizing, and overall system coefficient of performance (COP) in vapor-compression refrigeration cycles.

Vapor Pressure Refrigerant Cycle Design Physical Property Benchmarking

Azeotropic Behavior with HFC-236fa: Formulation Advantage for Non-Fractionating Refrigerant Blends

1,2-Difluoropropane (HFC-272ea) forms azeotropic or azeotrope-like compositions with hexafluoropropane (HFC-236fa) at varying temperatures, as demonstrated by vapor-liquid equilibrium measurements [1]. This azeotropic behavior is functionally significant because refrigerant blends that fractionate (change composition) upon leakage or evaporation cause unpredictable system performance and complicate servicing. Azeotropic or near-azeotropic mixtures maintain constant boiling characteristics and do not segregate during phase change, enabling more reliable refrigeration cycle operation [1]. The patent literature explicitly identifies HFC-272ea as a blend component capable of forming such constant-boiling compositions with HFC-236fa, a property that is not universally shared among all difluoropropane isomers [1].

Azeotrope Refrigerant Blending Non-Fractionating Mixtures

Physical State and Handling Characteristics: Boiling Point and Flash Point Specification

1,2-Difluoropropane exhibits an estimated boiling point of 16.72°C and a calculated flash point of -31.232°C , indicating it exists as a gas at ambient room temperature under certain conditions and presents a significant flammability hazard requiring appropriate handling protocols. The experimental boiling point of 43°C reported from one vendor source suggests potential variability between estimated and measured values. In comparison, 1,3-difluoropropane (HFC-272fa) exhibits a higher boiling point range of 40–42°C [1] and a flash point of 40–42°C [1], representing fundamentally different phase behavior and hazard classification at standard ambient temperatures.

Boiling Point Flash Point Physical Property Specification

Procurement-Aligned Application Scenarios for 1,2-Difluoropropane (HFC-272ea)


Ultra-Low GWP Refrigerant Blend Component for Regulatory-Compliant HVAC&R Systems

1,2-Difluoropropane (HFC-272ea) is positioned for use as a blend component in refrigerant formulations targeting ultra-low GWP thresholds under evolving fluorinated gas regulations. With a GWP100 of 16 [1], this compound offers a 30-fold environmental advantage over its isomer 2,2-difluoropropane (HFC-272ca, GWP100 = 480) [1], enabling blend formulations that achieve regulatory compliance where higher-GWP difluoropropane isomers would exceed permissible limits. The documented azeotropic behavior with HFC-236fa [2] further supports blend development by mitigating composition shift during operation. This scenario is particularly relevant for R&D procurement in refrigerant development programs evaluating next-generation, low-environmental-impact working fluids.

Intermediate Flammability Refrigerant for Controlled-Risk Thermal Management Applications

Based on burning velocity measurements establishing a maximum Su of 21.2 cm s⁻¹ for 2,2-difluoropropane (HFC-272ca)—the direct structural analog of 1,2-difluoropropane—and the observed 50.5% higher Su of 31.9 cm s⁻¹ for 1,3-difluoropropane (HFC-272fa) [1], 1,2-difluoropropane occupies an intermediate flammability position within the difluoropropane isomer family. For applications where safety margins are critical but ultra-low-flammability alternatives (e.g., HFC-263fb at 14.5 cm s⁻¹) [1] introduce unacceptable performance or cost trade-offs, 1,2-difluoropropane represents a quantitatively defined risk-profile selection. Procurement for thermal management systems requiring validated flammability characterization should reference isomer-specific burning velocity data rather than relying on class-level flammability assumptions.

Thermochemical Research Requiring Isomer-Specific Thermodynamic Parameters

For computational chemistry, kinetic modeling, and thermochemical research applications, the ab initio-calculated thermodynamic properties of 1,2-difluoropropane provide isomer-specific quantitative inputs that cannot be approximated using other C3H6F2 constitutional isomers. The standard enthalpy of formation (ΔHf°298) of -109.75 kcal/mol for 1,2-difluoropropane differs by 13.91 kcal/mol from the -123.66 kcal/mol value for 1,1-difluoropropane [1]—a thermodynamically meaningful difference that would propagate significant error if isomers were interchanged in computational models. Procurement of isomerically pure 1,2-difluoropropane is essential for researchers conducting reaction mechanism studies, atmospheric fate modeling, or thermodynamic property validation where molecular specificity determines result accuracy.

Patent-Documented Refrigerant Composition Development and Prior Art Evaluation

1,2-Difluoropropane (HFC-272ea) is explicitly claimed and characterized in refrigerant composition patents dating from the 1990s, including U.S. Patent 5,538,659 which documents its vapor pressure (20.8 psia at 25°C) and azeotrope-forming behavior with HFC-236fa [1]. Procurement of this specific compound enables reproduction of patent examples, evaluation of prior art claims, and development of novel compositions building upon established azeotropic systems. The compound's inclusion in patent literature as a distinct refrigerant candidate—differentiated from other difluoropropanes by its specific thermodynamic and phase-behavior properties [1]—establishes its relevance for intellectual property analysis and refrigerant formulation research.

Technical Documentation Hub

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